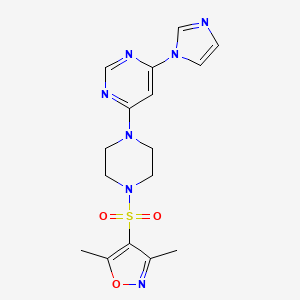
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is a useful research compound. Its molecular formula is C18H36INO3 and its molecular weight is 441.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: : The morpholinium ion can undergo reduction reactions, often facilitated by metal catalysts.
Substitution: : Halide exchange reactions are common due to the presence of the iodide ion.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO4 and CrO3.
Reduction: : Reducing agents such as LiAlH4 or catalytic hydrogenation are often used.
Substitution: : Conditions typically involve the use of base or acidic catalysis, depending on the nature of the substituent being introduced.
Major Products
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of alkyl derivatives.
Substitution: : Various substituted morpholinium iodides.
Aplicaciones Científicas De Investigación
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide finds applications across diverse scientific fields:
Chemistry: : Used as a reagent in complex synthetic pathways and as a precursor for other specialized chemicals.
Biology: : Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: : Investigated for its possible therapeutic properties, including its effects on specific receptors or pathways.
Industry: : Utilized in the formulation of advanced materials and as a potential catalyst or reactant in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets. In biological systems, it may:
Molecular Targets: : Bind to and modulate the activity of particular enzymes or receptors.
Pathways Involved: : Influence cellular pathways that are critical for maintaining homeostasis or inducing specific biochemical responses.
Comparación Con Compuestos Similares
4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Analogous Morpholinium Compounds
Compounds with variations in the alkyl groups attached to the morpholinium ion.
Compounds with different halide ions (e.g., bromide or chloride instead of iodide).
This comparison highlights the specificity of this compound's chemical and biological properties, distinguishing it from related compounds.
Propiedades
IUPAC Name |
1-(4-ethylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36NO3.HI/c1-5-19(6-8-21-9-7-19)13-16(20)14-22-17-10-15(2)11-18(3,4)12-17;/h15-17,20H,5-14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLTCRMGMAYPB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)CC(COC2CC(CC(C2)(C)C)C)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B2370477.png)
![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)

![5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2370482.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)
![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)

![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)



![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)
